Tizanidine

Description

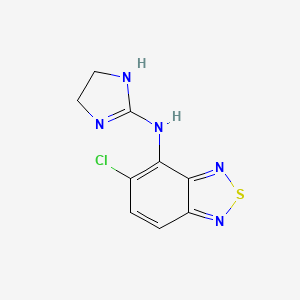

Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-2H,3-4H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYDIVBRZNQMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64461-82-1 (mono-hydrochloride) | |

| Record name | Tizanidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051322759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023679 | |

| Record name | Tizanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tizanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble, 1.33e-01 g/L | |

| Record name | Tizanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tizanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51322-75-9 | |

| Record name | Tizanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51322-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tizanidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051322759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tizanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tizanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIZANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AI06C00GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tizanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tizanidine's Mechanism of Action in Spasticity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying the therapeutic action of tizanidine in the management of spasticity. This compound, a centrally acting α2-adrenergic agonist, exerts its muscle relaxant effects primarily within the spinal cord, modulating the excitability of motor neurons. This document details the core pharmacology of this compound, including its receptor binding profile, downstream signaling pathways, and its impact on spinal reflex arcs. Furthermore, it outlines key experimental protocols that have been instrumental in elucidating its mechanism of action.

Core Mechanism of Action: Presynaptic Inhibition in the Spinal Cord

This compound's primary mechanism of action is the reduction of muscle spasticity through the activation of α2-adrenergic receptors in the spinal cord.[1][2] This agonistic activity enhances presynaptic inhibition of spinal interneurons, leading to a decreased release of excitatory amino acids, such as glutamate and aspartate.[2][3] The ultimate effect is a reduction in the facilitation of spinal motor neurons, which manifests as a decrease in muscle tone and frequency of muscle spasms.[2] Pharmacological and electrophysiological studies have consistently shown that this compound's effects are most prominent on polysynaptic reflexes within the spinal cord.[3]

Molecular Targets and Binding Profile

This compound's therapeutic effects are mediated through its interaction with specific receptor systems. The following tables summarize the available quantitative data on its binding affinities.

Table 1: this compound Binding Affinities for Adrenergic Receptor Subtypes

| Receptor Subtype | Mean Affinity (nmol/L) |

| Alpha-2A Adrenergic | 55.7[4] |

| Alpha-2B Adrenergic | 178.0[4] |

| Alpha-2C Adrenergic | 120.0[4] |

Table 2: this compound Affinity for Imidazoline Receptors

| Receptor Type | Relative Affinity |

| Imidazoline Receptors | Approximately 20-fold higher than for α2-adrenoceptors (in rat kidney membranes)[5][6] |

| I1-Imidazoline Binding Sites | Displays selectivity for a high-affinity component of human platelet I1 sites over α2-adrenoceptors[7] |

Note: Specific Ki values for this compound at imidazoline receptor subtypes (I1, I2) are not consistently reported in the reviewed literature.

Signaling Pathways

The activation of α2-adrenergic receptors by this compound initiates a cascade of intracellular events that culminate in the reduction of neuronal excitability. This signaling is primarily mediated by inhibitory G-proteins (Gi).

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The following sections detail the methodologies of key experiments that have been pivotal in understanding this compound's mechanism of action.

Assessment of Muscle Tone: The Wartenberg Pendulum Test

This biomechanical method is used to objectively quantify muscle tone by measuring the passive swinging of a limb under the influence of gravity.

-

Procedure:

-

The patient is positioned supine or sitting with the lower leg hanging freely.[8]

-

The examiner passively extends the patient's knee to a horizontal position and then releases it, allowing the leg to swing freely like a pendulum.[8][9]

-

An electrogoniometer is attached to the knee joint to record the angular displacement of the leg over time.[10]

-

The number of oscillations, duration of the swing, and the amplitude of the first swing are measured.[11]

-

In spastic limbs, the swing is dampened, and the number of oscillations is reduced compared to a healthy individual.[8][9]

-

Caption: Wartenberg Pendulum Test Workflow.

Evaluation of Spinal Reflexes: H-Reflex and F-Wave Studies

These electrophysiological techniques are employed to assess the excitability of the monosynaptic reflex arc and motor neuron pool.

-

H-Reflex (Hoffmann Reflex):

-

A stimulating electrode is placed over a peripheral nerve (e.g., the tibial nerve).

-

A recording electrode is placed over the corresponding muscle (e.g., the soleus).

-

A submaximal electrical stimulus is delivered to the nerve, activating Ia afferent fibers which monosynaptically excite alpha motor neurons, producing a muscle contraction (the H-reflex).

-

The amplitude of the H-reflex is a measure of the excitability of the monosynaptic reflex pathway. This compound has been shown to increase the presynaptic inhibition of this reflex.[12][13]

-

-

F-Wave:

-

Using a similar electrode setup as the H-reflex, a supramaximal electrical stimulus is delivered to the peripheral nerve.

-

This stimulus antidromically activates motor neurons at the spinal cord, causing a small, variable, late motor response (the F-wave).

-

F-wave parameters (latency, persistence, and amplitude) provide an indication of motor neuron excitability.[12][13]

-

Caption: H-Reflex and F-Wave Experimental Workflow.

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the direct measurement of extracellular neurotransmitter levels in the spinal cord of animal models.

-

Procedure:

-

A microdialysis probe is stereotaxically implanted into the spinal cord of an anesthetized animal model of spasticity.[14][15]

-

The probe is perfused with an artificial cerebrospinal fluid (aCSF).

-

Neurotransmitters in the extracellular space, such as glutamate and aspartate, diffuse across the semipermeable membrane of the probe and into the dialysate.[14]

-

The dialysate is collected and analyzed using high-performance liquid chromatography (HPLC) or mass spectrometry to quantify the concentration of excitatory amino acids.[16]

-

This compound is administered systemically or locally, and subsequent changes in neurotransmitter levels in the dialysate are measured to determine the effect on presynaptic release.[14]

-

Clinical Efficacy and Dose-Response

Clinical trials have consistently demonstrated the efficacy of this compound in reducing spasticity. The following table summarizes the dose-dependent effects of this compound on muscle tone as measured by the Modified Ashworth Scale.

Table 3: this compound Dose and Effect on Upper Extremity Spasticity in Stroke Patients

| Time Point | Average Daily Dose (mg) | Change in Total Upper Extremity Modified Ashworth Scale Score (Mean ± SEM) |

| Baseline to Week 4 | 4.7 ± 0.2[1] | - |

| Week 5 to Week 8 | 11.5 ± 0.5[1] | - |

| Week 9 to Week 16 | 20.2 ± 1.3[1] | -2.80 ± 0.47 (at Week 16)[1][17] |

Note: A decrease in the Ashworth score indicates a reduction in muscle tone.

Conclusion

This compound is a well-established antispasmodic agent that exerts its therapeutic effect through a central mechanism at the level of the spinal cord. Its primary action as an α2-adrenergic agonist leads to enhanced presynaptic inhibition and a subsequent reduction in the release of excitatory neurotransmitters. This results in decreased facilitation of motor neurons and an alleviation of spasticity. The quantitative data on receptor binding and clinical efficacy, coupled with insights from detailed experimental protocols, provide a robust understanding of this compound's mechanism of action, which is crucial for ongoing research and the development of novel therapeutic strategies for spasticity.

References

- 1. ahajournals.org [ahajournals.org]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: Advances in Pharmacology & Therapeutics and Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound may discriminate between imidazoline-receptors and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. uclahealth.org [uclahealth.org]

- 10. researchgate.net [researchgate.net]

- 11. lucris.lub.lu.se [lucris.lub.lu.se]

- 12. Mechanisms of this compound action on spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo microdialysis of glutamate in ventroposterolateral nucleus of thalamus following electrolytic lesion of spinothalamic tract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Open-label dose-titration safety and efficacy study of this compound hydrochloride in the treatment of spasticity associated with chronic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Tizanidine: A Technical Guide for Researchers

An In-depth Examination of the Core Pharmacology of a Key Antispasmodic Agent

This technical guide provides a comprehensive overview of the pharmacological profile of tizanidine, a centrally acting α2-adrenergic agonist widely utilized in the management of spasticity. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, pharmacokinetic and pharmacodynamic properties, and key experimental methodologies used to characterize this compound.

Mechanism of Action

This compound's primary mechanism of action is its agonistic activity at α2-adrenergic receptors, particularly within the spinal cord.[1][2] This interaction is the foundation of its muscle relaxant effects.

Presynaptic Inhibition: this compound enhances presynaptic inhibition of motor neurons.[1][3] By stimulating α2-receptors on the presynaptic terminals of spinal interneurons, it inhibits the release of excitatory amino acids such as glutamate and aspartate.[1] This reduction in excitatory neurotransmitter release dampens the polysynaptic reflexes that contribute to increased muscle tone and spasticity.[1][3]

Supraspinal Effects: While the principal site of action is the spinal cord, this compound also exerts effects at supraspinal levels.[4] It inhibits facilitatory coeruleospinal pathways, further contributing to the reduction of muscle tone.[1]

Receptor Selectivity: this compound exhibits a higher affinity for α2-adrenergic receptors compared to α1-adrenergic receptors, which is thought to contribute to its muscle relaxant effects with a less pronounced impact on blood pressure compared to other α2-agonists like clonidine.[1] Notably, this compound also demonstrates a significant affinity for imidazoline receptors, which may play a role in its overall pharmacological profile.[5][6][7] One study found that this compound bound to imidazoline receptors with approximately 20 times higher affinity than to α2-adrenoceptors in rat kidney membranes.[5][6]

Receptor Binding Profile

The interaction of this compound with various adrenergic and imidazoline receptors has been characterized through radioligand binding assays. The following table summarizes the available data on its binding affinities.

| Receptor Subtype | Binding Affinity (Ki/IC50) | Species/Tissue | Reference |

| α2-Adrenergic Receptors | |||

| α2A | 55.7 nM (mean affinity) | - | |

| α2B | 178.0 nM (mean affinity) | - | |

| α2C | 120.0 nM (mean affinity) | - | |

| Imidazoline Receptors | |||

| Imidazoline (undifferentiated) | ~20-fold higher than α2 | Rat kidney | [5][6] |

| I1 | High affinity | Platelets | [7] |

Signaling Pathway

Upon binding to presynaptic α2-adrenergic receptors, this compound initiates a G-protein-mediated signaling cascade that leads to the inhibition of neurotransmitter release.

The activation of the α2-adrenergic receptor by this compound leads to the activation of an inhibitory G-protein (Gi/o).[8] This has two main downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The G-protein signaling also leads to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The inhibition of calcium influx is critical for reducing the release of neurotransmitters.

Pharmacokinetics

This compound is characterized by rapid absorption and extensive first-pass metabolism. Its pharmacokinetic parameters can be influenced by food and co-administered drugs.

| Parameter | Value | Conditions | Reference |

| Bioavailability | ~40% | Oral | [9] |

| Tmax (Time to Peak Plasma Concentration) | 1-2 hours | Fasting | [9] |

| Cmax (Peak Plasma Concentration) | 1.21 ± 0.84 ng/mL | 4 mg tablet | [10][11] |

| 1.28 ± 1.11 ng/mL | 4 mg tablet (reference) | [10][11] | |

| 2.7 ng/mL | 4 mg capsule (fed) | [12] | |

| 4.0 ng/mL | 4 mg tablet (fed) | [12] | |

| AUC0→last (Area Under the Curve) | 2.53 ± 2.10 ng·h/mL | 4 mg tablet | [10][11] |

| 2.46 ± 2.23 ng·h/mL | 4 mg tablet (reference) | [10][11] | |

| Elimination Half-life (t1/2) | ~2.5 hours | - | [9] |

| Protein Binding | ~30% | Plasma | |

| Metabolism | ~95% hepatic, primarily by CYP1A2 | - | [9][13][14] |

| Excretion | ~60% urine, ~20% feces | - |

Metabolism: this compound is extensively metabolized in the liver, with cytochrome P450 1A2 (CYP1A2) being the primary enzyme responsible for its biotransformation.[13][14][15] This makes this compound susceptible to drug-drug interactions with CYP1A2 inhibitors (e.g., fluvoxamine, ciprofloxacin) and inducers. Its metabolites are generally considered inactive.

Pharmacodynamics

The clinical effects of this compound are dose-dependent and relate to its plasma concentration. It effectively reduces muscle tone in patients with spasticity resulting from conditions like multiple sclerosis and spinal cord injury.[16] Electrophysiological studies have shown that this compound reinforces presynaptic inhibition and also enhances postsynaptic inhibition.[3]

Experimental Protocols

Radioligand Binding Assay for α2-Adrenergic Receptor Affinity

This protocol outlines a method to determine the binding affinity of this compound for α2-adrenergic receptors using a competitive binding assay.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the α2-adrenergic receptor subtype of interest in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes, which are then resuspended.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-clonidine), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Spasticity Model in Rats

This protocol describes a general method for evaluating the antispasmodic effects of this compound in a rat model of spasticity.

Methodology:

-

Induction of Spasticity: Spasticity can be induced in rats through various methods, such as creating a spinal cord injury (e.g., contusion or transection) or through genetic models.

-

Drug Administration: Administer this compound or vehicle to the spastic rats via an appropriate route (e.g., intraperitoneal or oral).

-

Assessment of Muscle Tone: Measure muscle tone at various time points after drug administration using electrophysiological recordings of the H-reflex (an electrical analogue of the stretch reflex) or by measuring resistance to passive limb movement.

-

Data Analysis: Compare the changes in muscle tone between the this compound-treated and vehicle-treated groups to assess the efficacy of the drug.

Quantification of this compound in Plasma by LC-MS/MS

This protocol provides an overview of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma samples.[17][18][19][20]

Methodology:

-

Sample Preparation: Spike plasma samples with an internal standard. Perform a liquid-liquid extraction or solid-phase extraction to isolate this compound and the internal standard from plasma proteins and other interfering substances. Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

Chromatographic Separation: Inject the prepared sample onto a suitable liquid chromatography column (e.g., a C18 column). Use an isocratic or gradient mobile phase to separate this compound from other components.

-

Mass Spectrometric Detection: Introduce the column effluent into a tandem mass spectrometer equipped with an electrospray ionization source. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode for sensitive and selective quantification.

-

Quantification: Construct a calibration curve using standards of known this compound concentrations and calculate the concentration of this compound in the plasma samples based on the peak area ratios of the analyte to the internal standard.

Conclusion

This compound is a well-characterized α2-adrenergic agonist with a clear mechanism of action primarily at the spinal level. Its pharmacological profile, including its receptor selectivity and pharmacokinetic properties, underpins its clinical efficacy in the management of spasticity. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of compounds targeting the central nervous system for the treatment of neuromuscular disorders. For drug development professionals, a thorough understanding of this compound's metabolism via CYP1A2 is crucial for predicting and managing potential drug-drug interactions.

References

- 1. This compound: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound and electrophysiologic analysis of spinal control mechanisms in humans with spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of supraspinal imidazoline receptors and descending monoaminergic pathways in this compound-induced inhibition of rat spinal reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound may discriminate between imidazoline-receptors and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Coupling of the alpha 2-adrenergic receptor to the inhibitory G-protein Gi and adenylate cyclase in HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound HYDROCHLORIDE [dailymed.nlm.nih.gov]

- 10. Pharmacokinetic comparison of two 4 mg tablet formulations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Relative bioavailability of this compound 4-mg capsule and tablet formulations after a standardized high-fat meal: a single-dose, randomized, open-label, crossover study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound is mainly metabolized by cytochrome p450 1A2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound is mainly metabolized by cytochrome P450 1A2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Physiologically based pharmacokinetic modeling of altered this compound systemic exposure by CYP1A2 modulation: Impact of drug-drug interactions and cigarette consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of this compound in the treatment of spasticity in patients with spinal cord injury. North American this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bioequivalence and Analytical Validation of this compound in Human Plasma Using LC -MS/MS [en.civilica.com]

- 18. Quantification of this compound in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bioequivalence and Analytical Validation of this compound in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]

- 20. researchgate.net [researchgate.net]

Tizanidine's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tizanidine is a centrally acting α2-adrenergic agonist with potent muscle relaxant properties, primarily utilized in the management of spasticity associated with neurological disorders such as multiple sclerosis and spinal cord injury.[1][2][3] Its therapeutic effects are predominantly mediated by its interaction with α2-adrenergic receptors within the central nervous system (CNS), leading to a reduction in the release of excitatory amino acids and subsequent presynaptic inhibition of motor neurons.[3][4] This guide provides an in-depth technical overview of the neuropharmacology of this compound, detailing its mechanism of action, receptor binding profile, and downstream signaling pathways. Quantitative data from key experimental findings are presented in tabular format for comparative analysis. Furthermore, detailed methodologies for seminal experiments are provided, alongside visual representations of signaling cascades and experimental workflows to facilitate a comprehensive understanding of this compound's effects on the CNS.

Mechanism of Action

This compound's primary mechanism of action is as an agonist at α2-adrenergic receptors in the CNS.[1] This agonistic activity is the cornerstone of its therapeutic effects as a myotonolytic agent. The activation of these receptors, which are G-protein coupled, initiates a signaling cascade that ultimately suppresses neuronal excitability.

Presynaptic Inhibition

The principal effect of this compound is the presynaptic inhibition of motor neurons.[3] By binding to α2-adrenergic receptors on the presynaptic terminals of spinal interneurons, this compound inhibits the release of excitatory neurotransmitters, most notably glutamate and aspartate.[3][4] This reduction in excitatory amino acid release diminishes the polysynaptic component of stretch reflexes, which are often hyperexcitable in states of spasticity.[1][4] this compound has a more pronounced effect on polysynaptic reflexes compared to monosynaptic reflexes.

Reinforcement of Spinal Inhibitory Pathways

Electrophysiological studies in humans have demonstrated that this compound reinforces both presynaptic and postsynaptic inhibitory mechanisms within the spinal cord.[5] Specifically, it has been shown to enhance presynaptic inhibition, as well as Ia reciprocal and Ib nonreciprocal postsynaptic inhibition.[5] This broad-spectrum enhancement of inhibitory tone contributes to its effectiveness in reducing both muscle tone and reflex hyperexcitability.[5]

Receptor Binding Profile and Affinity

This compound exhibits a distinct binding profile for adrenergic and imidazoline receptors. Its therapeutic and side-effect profiles are largely dictated by its affinity for these receptor subtypes.

Adrenergic Receptors

This compound is a potent agonist at α2-adrenergic receptors. It also demonstrates a weaker affinity for α1-adrenergic receptors, which is thought to contribute to its mild and transient cardiovascular effects compared to other α2-agonists like clonidine.

Imidazoline Receptors

In addition to its activity at adrenergic receptors, this compound also binds to imidazoline receptors. Some studies suggest that this compound may have a higher affinity for imidazoline receptors than for α2-adrenoceptors, which could contribute to its overall pharmacological profile.

Quantitative Data

The following tables summarize key quantitative findings from preclinical and clinical studies on this compound.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Ki (nM) | Species | Tissue | Reference |

| α2-Adrenoceptor | 2.4 | Rat | Brain | [6] |

Table 2: Electrophysiological Effects of this compound

| Experimental Model | Parameter Measured | This compound Concentration/Dose | Effect | Reference |

| Anesthetized, paralyzed rats | C-fibre evoked responses in dorsal horn convergent neurons | 0.125 mg/kg (i.v.) | Depression to 39.6 ± 13.4% of control | [7] |

| Immature rat spinal cord in vitro | AP5-sensitive long duration component of DR-VRP | EC50: 135 ± 33 nM | Depression to 23.2 ± 1.4% of control (at maximal concentration) | [8] |

Table 3: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Condition | Reference |

| Time to Peak Plasma Concentration | 1 hour | Single oral dose (8 mg) in patients with spinal cord injury | [9] |

| Plasma Half-life | 2.7 ± 0.06 hours | Single oral dose (8 mg) in patients with spinal cord injury | [9] |

Signaling Pathways and Experimental Workflows

This compound-Mediated α2-Adrenergic Receptor Signaling

The binding of this compound to the α2-adrenergic receptor initiates a G-protein-mediated signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA), ultimately modulating downstream effectors to produce the observed physiological effects.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are crucial for determining the affinity of a drug for its receptor. The following diagram illustrates a typical workflow for a competitive binding assay to determine the Ki of this compound for the α2-adrenergic receptor.

Experimental Workflow: In Vivo Microdialysis

In vivo microdialysis allows for the measurement of neurotransmitter levels in the extracellular space of living animals, providing a dynamic view of drug effects. This diagram outlines the workflow for an experiment investigating this compound's effect on excitatory amino acid release in the spinal cord.

Detailed Experimental Protocols

Radioligand Binding Assay for α2-Adrenergic Receptors

-

Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic receptors in rat brain tissue.

-

Materials:

-

Rat brain tissue

-

[3H]-clonidine (radioligand)

-

This compound hydrochloride

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Homogenizer

-

Centrifuge

-

Filtration apparatus

-

Scintillation counter

-

-

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of Tris-HCl buffer (for total binding) or a high concentration of a non-labeled α2-agonist (e.g., 10 µM clonidine) for non-specific binding.

-

50 µL of varying concentrations of this compound.

-

50 µL of [3H]-clonidine (final concentration typically 0.5-2 nM).

-

100 µL of the membrane preparation.

-

-

Incubate the plate at 25°C for 60 minutes.

-

-

Separation and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-clonidine binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

In Vivo Microdialysis for Excitatory Amino Acid Release

-

Objective: To measure the effect of this compound on the extracellular levels of glutamate and aspartate in the rat spinal cord.

-

Materials:

-

Adult male Sprague-Dawley rats

-

This compound hydrochloride

-

Microdialysis probes (e.g., CMA 12)

-

Artificial cerebrospinal fluid (aCSF)

-

Syringe pump

-

Fraction collector

-

HPLC system with fluorescence detection

-

Stereotaxic apparatus

-

-

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Perform a laminectomy to expose the desired segment of the spinal cord (e.g., lumbar enlargement).

-

Slowly insert the microdialysis probe into the dorsal horn of the spinal cord.

-

Secure the probe in place with dental cement.

-

Allow the animal to recover from surgery for at least 24 hours.

-

-

Microdialysis Experiment:

-

Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 60 minutes.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Administer this compound (e.g., intraperitoneally) or introduce it directly into the spinal cord via reverse dialysis by including it in the aCSF.

-

Continue to collect dialysate samples for at least two hours post-administration.

-

-

Sample Analysis:

-

Analyze the dialysate samples for glutamate and aspartate concentrations using HPLC with pre-column derivatization and fluorescence detection.

-

-

Data Analysis:

-

Express the concentrations of glutamate and aspartate in each sample as a percentage of the average baseline concentration.

-

Perform statistical analysis to determine if this compound significantly alters the extracellular levels of these amino acids.

-

-

Whole-Cell Patch-Clamp Electrophysiology in Spinal Cord Slices

-

Objective: To investigate the effects of this compound on the membrane properties and synaptic transmission of dorsal horn neurons.

-

Materials:

-

Young adult rats (e.g., P14-P21)

-

This compound hydrochloride

-

Vibratome

-

Recording chamber

-

Micromanipulators

-

Patch-clamp amplifier and data acquisition system

-

Artificial cerebrospinal fluid (aCSF) for slicing and recording

-

Intracellular solution for patch pipettes

-

-

Procedure:

-

Slice Preparation:

-

Deeply anesthetize the rat and perform a laminectomy to remove the spinal cord.

-

Rapidly cool the spinal cord in ice-cold, oxygenated slicing aCSF.

-

Prepare transverse slices (e.g., 300-400 µm thick) of the lumbar spinal cord using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated recording aCSF at room temperature and allow them to recover for at least one hour.

-

-

Electrophysiological Recording:

-

Transfer a single slice to the recording chamber and continuously perfuse with oxygenated recording aCSF at a constant flow rate.

-

Visualize neurons in the dorsal horn (e.g., substantia gelatinosa) using infrared differential interference contrast (IR-DIC) microscopy.

-

Obtain whole-cell patch-clamp recordings from individual neurons using glass micropipettes filled with intracellular solution.

-

Record intrinsic membrane properties (e.g., resting membrane potential, input resistance, action potential firing characteristics) in current-clamp mode.

-

Record spontaneous or evoked excitatory postsynaptic currents (EPSCs) in voltage-clamp mode.

-

-

Drug Application:

-

After obtaining a stable baseline recording, bath-apply this compound at a known concentration.

-

Record the changes in membrane properties and/or synaptic currents in the presence of this compound.

-

-

Data Analysis:

-

Analyze the recorded data to quantify the effects of this compound on neuronal excitability and synaptic transmission.

-

Compare the parameters before and after drug application using appropriate statistical tests.

-

-

Conclusion

This compound exerts its primary effects on the central nervous system through its agonistic activity at α2-adrenergic receptors, leading to presynaptic inhibition of excitatory neurotransmitter release in the spinal cord. This mechanism, supported by extensive quantitative and methodological research, underpins its clinical efficacy as a myotonolytic agent. The detailed information provided in this guide serves as a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this compound's neuropharmacology and providing a foundation for future investigations into its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. uva.theopenscholar.com [uva.theopenscholar.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and electrophysiologic analysis of spinal control mechanisms in humans with spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 20656 [pdspdb.unc.edu]

- 7. Effects of this compound (DS 103-282) on dorsal horn convergent neurones in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of centrally acting myorelaxants on NMDA receptor-mediated synaptic transmission in the immature rat spinal cord in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacodynamics and pharmacokinetics of the oral antispastic agent this compound in patients with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular and Molecular Targets of Tizanidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tizanidine is a centrally acting α2-adrenergic agonist widely prescribed for the management of muscle spasticity associated with conditions such as multiple sclerosis and spinal cord injury.[1][2] Its therapeutic effects are primarily attributed to its interaction with specific molecular targets within the central nervous system, leading to a reduction in the hyperexcitability of motor neurons. This technical guide provides a comprehensive overview of the cellular and molecular targets of this compound, with a focus on its mechanism of action, receptor binding affinities, and effects on intracellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of skeletal muscle relaxants and related therapeutic agents.

Primary Molecular Target: α2-Adrenergic Receptors

The principal mechanism of action of this compound is its agonist activity at α2-adrenergic receptors.[1][3][4][5] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, mediate inhibitory effects on neuronal activity. This compound's interaction with α2-adrenergic receptors, particularly on presynaptic terminals of spinal interneurons, leads to a decrease in the release of excitatory amino acids, such as glutamate and aspartate.[2][3][4] This presynaptic inhibition results in a reduction of the overall excitatory drive onto α-motor neurons, thereby alleviating muscle spasticity.[6]

Quantitative Data: Binding Affinities

The affinity of this compound for different α2-adrenergic receptor subtypes has been characterized in various studies. The following tables summarize the available quantitative data on this compound's binding affinities.

| Receptor Subtype | Mean Affinity (Ki) (nmol/L) |

| α2A | 55.7 |

| α2B | 178.0 |

| α2C | 120.0 |

| Table 1: Mean affinity values of this compound for human α2-adrenergic receptor subtypes.[7] |

| Receptor | Relative Affinity |

| Imidazoline Receptor | ~20-fold higher than α2-adrenoceptors |

| Table 2: Relative binding affinity of this compound for imidazoline receptors compared to α2-adrenoceptors in rat kidney membranes.[1] |

Secondary Molecular Target: Imidazoline Receptors

In addition to its well-established role as an α2-adrenergic agonist, this compound also exhibits a notable affinity for imidazoline receptors.[1] Some studies suggest that this compound binds with a significantly higher affinity to imidazoline receptors compared to α2-adrenoceptors.[1] The activation of supraspinal imidazoline receptors may contribute to the muscle relaxant effects of this compound by modulating descending monoaminergic pathways.[8][9]

Signaling Pathways

The binding of this compound to its primary target, the α2-adrenergic receptor, initiates a cascade of intracellular signaling events. As a Gαi-coupled receptor, the activation of the α2-adrenoceptor by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing ion channel function and neurotransmitter release.

Recent research has also implicated the TLR4/NF-κB signaling pathway in the anti-nociceptive effects of this compound. Studies have shown that this compound can suppress the production of proinflammatory cytokines by inhibiting the activation of this pathway.

Below are diagrams illustrating the primary signaling pathway of this compound and a proposed experimental workflow for its characterization.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular and molecular targets of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for its receptor targets.

1. Membrane Preparation:

-

Tissues (e.g., rat cerebral cortex) or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Binding Reaction:

-

The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-clonidine for α2-adrenergic receptors) and varying concentrations of unlabeled this compound.

-

The incubation is carried out in a final volume of 250-500 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

The reaction is allowed to reach equilibrium (e.g., 60 minutes at 25°C).

3. Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

4. Measurement of Radioactivity:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity retained on the filters, representing the bound radioligand, is counted using a liquid scintillation counter.

5. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a GPCR.

1. Membrane Preparation:

-

Membranes are prepared as described for the radioligand binding assay.

2. Assay Reaction:

-

Membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state), varying concentrations of this compound, and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

The assay buffer typically contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA, pH 7.4.

-

The reaction is initiated by the addition of [35S]GTPγS and incubated at 30°C for 60 minutes.

3. Termination and Detection:

-

The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

4. Data Analysis:

-

The data are analyzed to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal effect) for G-protein activation.

Electrophysiological Recording in Spinal Dorsal Horn

This technique is used to directly measure the effects of this compound on the electrical activity of neurons in the spinal cord.

1. Animal Preparation:

-

Experiments are typically performed on anesthetized adult rats or cats.[2][10]

-

A laminectomy is performed to expose the lumbar spinal cord.[3]

-

The animal is placed in a stereotaxic frame to ensure stability.

2. Recording:

-

Extracellular single-unit recordings are made from neurons in the dorsal horn (laminae IV and V) using glass microelectrodes filled with a conducting solution (e.g., 2 M NaCl).[2][7][10]

-

Neuronal activity is amplified, filtered, and recorded.

3. Drug Application:

-

This compound can be administered intravenously or applied locally to the spinal cord via iontophoresis.[2][10]

4. Stimulation and Data Analysis:

-

The responses of dorsal horn neurons to various stimuli (e.g., noxious and non-noxious mechanical stimulation of the receptive field, electrical stimulation of peripheral nerves) are recorded before and after the application of this compound.[2][10]

-

Changes in the firing rate and response patterns of the neurons are analyzed to determine the effect of this compound on synaptic transmission and neuronal excitability.

Conclusion

This compound exerts its therapeutic effects as a muscle relaxant primarily through its agonist activity at α2-adrenergic receptors, leading to presynaptic inhibition of excitatory neurotransmitter release in the spinal cord. Its interaction with imidazoline receptors likely contributes to its overall pharmacological profile. The understanding of these cellular and molecular targets and the associated signaling pathways is crucial for the rational design and development of novel therapeutic agents for the management of spasticity and related neurological disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other centrally acting muscle relaxants.

References

- 1. This compound and electrophysiologic analysis of spinal control mechanisms in humans with spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound (DS 103-282) on dorsal horn convergent neurones in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Actions of this compound on alpha 1-and alpha 2-adrenoceptors in the peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective antinociceptive effects of this compound (DS 103-282), a centrally acting muscle relaxant, on dorsal horn neurones in the feline spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oral this compound, an alpha2-adrenoceptor agonist, reduces the minimum alveolar concentration of sevoflurane in human adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Selective antinociceptive effects of this compound (DS 103-282), a centrally acting muscle relaxant, on dorsal horn neurones in the feline spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Tizanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tizanidine is a centrally acting α2-adrenergic agonist widely utilized for the management of spasticity associated with various neurological disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of this compound. It details the seminal and modern synthetic routes with explicit experimental protocols, presents a comprehensive summary of its pharmacokinetic and pharmacodynamic properties in tabular format, and illustrates key molecular pathways and synthetic workflows using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Discovery and Historical Context

This compound, an imidazoline derivative, was first synthesized in 1978.[1] It was developed by Sandoz AG (now part of Novartis) and received its first approval for clinical use in 1996.[1][2] The initial research, spearheaded by P. Neumann, aimed to develop a novel myotonolytic agent with a central mechanism of action.[3] this compound emerged as a potent muscle relaxant with a pharmacological profile distinct from other drugs available at the time, demonstrating a greater separation between its myotonolytic effects and general central nervous system depression.[4] Its structural similarity to clonidine, another α2-adrenergic agonist, is notable, though this compound exhibits a milder and more transient effect on blood pressure.[5][6]

Chemical Synthesis of this compound

The chemical synthesis of this compound has evolved since its initial discovery. The original patented method and a more modern approach are detailed below.

Seminal Synthesis Route (Based on U.S. Patent 3,843,668)

The first published synthesis of this compound involves a multi-step process starting from 5-chloro-2,1,3-benzothiadiazol-4-amine.[3][7] A key intermediate in this process is 1-(5-chlorobenzo[c][1][3][8]thiadiazol-4-yl)thiourea.[8]

Experimental Protocol:

Step 1: Preparation of 1-(5-chlorobenzo[c][1][3][8]thiadiazol-4-yl)thiourea [3]

-

A mixture of 5-chloro-2,1,3-benzothiadiazol-4-amine, benzoyl chloride, and ammonium thiocyanate is reacted in an ice bath.

-

The reaction mixture is then heated under reflux.

-

The resulting precipitate is treated with a 2N sodium hydroxide solution under reflux, followed by acidification with acetic acid to yield 1-(5-chlorobenzo[c][1][3][8]thiadiazol-4-yl)thiourea.

Step 2: S-methylation of the Thiourea Derivative [3]

-

The 1-(5-chlorobenzo[c][1][3][8]thiadiazol-4-yl)thiourea is reacted with methyl iodide to produce the corresponding S-methyl isothiuronium salt.

Step 3: Cyclization with Ethylenediamine to form this compound [3]

-

The S-methyl isothiuronium salt is reacted with ethylenediamine.

-

The resulting intermediate undergoes cyclization upon heating to yield this compound.

Modern Synthesis Route (Based on EP 0644192B1)

A more recent and efficient synthesis of this compound involves the direct condensation of 5-chloro-4-amino-2,1,3-benzothiadiazole with an activated imidazolidinone derivative.[9]

Experimental Protocol:

-

To 350 ml of phosphorus oxychloride, 18.6 g of 5-chloro-4-amino-2,1,3-benzothiadiazole is added with stirring.

-

12.7 g of 1-acetyl-2-imidazolidinone is then added to the mixture.

-

The reaction mixture is heated at 50-60°C for 30-40 hours.

-

After the reaction is complete, the phosphorus oxychloride is distilled off under reduced pressure.

-

The residue is poured into ice water and neutralized with a sodium hydroxide solution.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is then recrystallized from a suitable solvent such as methanol to yield pure this compound.[9]

Pharmacological Profile

Mechanism of Action

This compound is a potent and selective agonist of α2-adrenergic receptors in the central nervous system.[4] Its myotonolytic effects are primarily attributed to its action on spinal polysynaptic reflexes.[4] By stimulating presynaptic α2-receptors on spinal interneurons, this compound inhibits the release of excitatory amino acids, such as glutamate and aspartate.[10] This, in turn, reduces the activity of motor neurons in the spinal cord, leading to a decrease in muscle tone and the frequency of muscle spasms.[10] Additionally, this compound inhibits facilitatory coeruleospinal pathways, further contributing to its muscle relaxant properties.[4] This α2-receptor-mediated inhibition of interneuronal activity also underlies its antinociceptive and anticonvulsant effects.[4][5]

Pharmacodynamics

The pharmacodynamic effects of this compound are dose-dependent. It demonstrates a linear relationship between plasma concentration and its antispastic action.

Table 1: Pharmacodynamic Properties of this compound

| Parameter | Value | Species | Reference |

| α2A Receptor Affinity (Ki) | 62 nM | Human | [7] |

| α2B Receptor Affinity (Ki) | 75 nM | OK cells | [7] |

| α2C Receptor Affinity (Ki) | 76 nM | Rat | [7] |

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 1 to 2 hours.[1] It undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 1A2 enzyme, resulting in an absolute bioavailability of about 21-40%.[1]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [1] |

| Elimination Half-life (t1/2) | 2-4 hours | [1] |

| Volume of Distribution (Vd) | 2.4 L/kg | [7] |

| Plasma Protein Binding | ~30% | [1] |

| Bioavailability | ~21% | [1] |

| Primary Metabolizing Enzyme | CYP1A2 | |

| Primary Route of Excretion | Renal (metabolites) | [1] |

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of this compound in reducing muscle tone and the frequency of spasms in patients with spasticity due to multiple sclerosis, spinal cord injury, and stroke. Its efficacy is comparable to that of other antispasmodic agents like baclofen and diazepam, but it is often associated with less muscle weakness.[3]

Table 3: Summary of Key Clinical Trials of this compound for Spasticity

| Study/Analysis | Patient Population | Comparator | Key Efficacy Outcomes | Common Adverse Events | Reference |

| Combined analysis of 14 studies | Spasticity of spinal cord origin | Placebo, Baclofen, Diazepam | Significant reduction in muscle tone compared to placebo; comparable efficacy to baclofen and diazepam. | Dry mouth, somnolence, asthenia, dizziness. | [3] |

| Nance et al. (1994) | Multiple Sclerosis | Placebo | Significant reduction in muscle tone (improved Ashworth scores) correlated with plasma concentration. | Dizziness, drowsiness, dry mouth, fatigue. | |

| Wallace et al. (1994) | Spinal Cord Injury | Placebo | Significant reduction in muscle tone (Ashworth score) and improvement in pendulum test. | Somnolence, xerostomia (dry mouth), fatigue. | |

| Groves et al. (2008) | Multiple Sclerosis, Stroke, Spinal Cord Injury | Baclofen, Diazepam | Efficacy comparable to baclofen and diazepam with favorable tolerability. | Dry mouth, somnolence. |

The most frequently reported adverse effects of this compound are drowsiness, dizziness, and dry mouth.[3] Liver function monitoring is recommended during treatment due to rare cases of hepatic injury.[8]

Conclusion

This compound is a well-established centrally acting α2-adrenergic agonist with proven efficacy in the management of spasticity. Its discovery marked a significant advancement in the treatment of this condition, offering an alternative with a potentially more favorable side-effect profile, particularly concerning muscle weakness, compared to other available therapies. The synthesis of this compound has been refined over the years to improve efficiency and yield. A thorough understanding of its pharmacology, including its mechanism of action, pharmacokinetics, and pharmacodynamics, is crucial for its safe and effective use in clinical practice and for guiding future research into novel muscle relaxants.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. WO2008027419A2 - this compound sulfate salt forms and methods of making and using the same - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. US8487113B2 - Method for the preparation of this compound hydrochloride - Google Patents [patents.google.com]

- 8. Efficacy and safety of this compound in the treatment of spasticity in patients with spinal cord injury. North American this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (DS103-282), a centrally acting muscle relaxant, selectively depresses excitation of feline dorsal horn neurones to noxious peripheral stimuli by an action at alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Chlorobenzo[c][1,2,5]thiadiazole synthesis - chemicalbook [chemicalbook.com]

Tizanidine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Pharmacological Landscape of a Key Muscle Relaxant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of tizanidine, a centrally acting α2-adrenergic agonist widely used for the management of spasticity. This document delves into the core molecular features governing its pharmacological activity, offering valuable insights for researchers and scientists engaged in the development of novel muscle relaxants and other adrenergic modulators.

Introduction to this compound

This compound is an imidazoline derivative that is structurally similar to clonidine.[1] Its primary mechanism of action involves the stimulation of α2-adrenergic receptors in the central nervous system, which leads to a reduction in the release of excitatory amino acids from spinal interneurons and an inhibition of facilitatory coeruleospinal pathways.[2][3] This ultimately results in muscle relaxation, reduction of spasticity, and antinociceptive effects.[1] While effective, this compound also exhibits affinity for imidazoline receptors, which may contribute to its overall pharmacological profile.[4] Understanding the nuanced relationship between its chemical structure and its activity at various receptors is paramount for the design of next-generation therapeutics with improved efficacy and safety profiles.

Core Structure-Activity Relationships

The pharmacological activity of this compound is intrinsically linked to its unique chemical architecture, which consists of a 5-chloro-2,1,3-benzothiadiazole moiety linked to a 4,5-dihydro-1H-imidazol-2-amine group. Alterations to these core components can significantly impact receptor affinity, selectivity, and functional activity.

Key Structural Features for Activity:

-

Imidazoline Ring: The 4,5-dihydro-1H-imidazol-2-amine moiety is a critical pharmacophore for interaction with α2-adrenergic receptors. This guanidinium-like structure is a common feature among many α2-agonists.

-

2,1,3-Benzothiadiazole Ring System: This heterocyclic system, with its specific substitution pattern, plays a crucial role in modulating the electronic and conformational properties of the molecule, thereby influencing receptor binding and selectivity.

-

Chloro Substituent: The chlorine atom at the 5-position of the benzothiadiazole ring is thought to contribute to the overall lipophilicity and electronic nature of the aromatic system, which can affect membrane permeability and receptor interaction.

-

Amino Linker: The exocyclic amino group connecting the imidazoline and benzothiadiazole rings is essential for the correct orientation of the pharmacophoric elements within the receptor binding pocket.

Quantitative Analysis of this compound's Potency

While a broad SAR table of this compound analogs is not available, specific quantitative data for this compound itself provides a benchmark for its activity.

| Compound | Assay | Species | Potency | Reference |

| This compound | Antinociception (epidural) | Rat | IC₅₀ = 48 nM | |

| This compound | Straub tail induction (oral) | Mouse | ED₅₀ = 1.2 mg/kg | [5] |

| This compound | Hind limb extensor reflex (IV) | Rabbit | ED₅₀ = 0.02 mg/kg | [5] |

Comparative Potency:

Studies have shown that this compound is approximately one-third as potent as clonidine in its α2-agonistic effect.[6] However, this compound exhibits a significantly higher affinity for imidazoline receptors compared to α2-adrenoceptors, with one study reporting an approximately 20-fold higher affinity for imidazoline receptors.[4] This highlights the complex pharmacology of this compound and suggests that its clinical effects may be a composite of its actions at both receptor types.

Experimental Protocols for SAR Studies

The evaluation of this compound and its analogs necessitates a combination of in vitro and in vivo experimental protocols to determine their binding affinities, functional activities, and overall pharmacological effects.

In Vitro Alpha-2 Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for α2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from tissues or cell lines expressing the desired α2-adrenergic receptor subtype (e.g., α2A, α2B, α2C).

-

Radioligand Binding: Membranes are incubated with a specific radioligand for the α2-receptor (e.g., [³H]-rauwolscine or [³H]-yohimbine) in the presence of varying concentrations of the test compound.

-

Separation of Bound and Free Ligand: The incubation mixture is filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Muscle Relaxant Activity Assessment

Objective: To evaluate the muscle relaxant effects of test compounds in animal models.

Methodology (Straub Tail Induction in Mice):

-

Animal Model: Male mice are used for this assay.

-

Induction of Straub Tail: Morphine is administered to the mice to induce the characteristic Straub tail phenomenon (a rigid, erect tail).

-

Compound Administration: Test compounds are administered orally or via other appropriate routes at various doses prior to morphine administration.

-

Observation: The presence or absence of the Straub tail response is observed at a set time point after morphine injection.

-

Data Analysis: The median effective dose (ED₅₀), the dose at which 50% of the animals show an inhibition of the Straub tail response, is calculated.[5]

Methodology (Hind Limb Extensor Reflex in Rabbits):

-

Animal Model: Rabbits are anesthetized and prepared for the recording of the hind limb extensor reflex.

-

Reflex Elicitation: The reflex is elicited by electrical stimulation of a sensory nerve.

-

Compound Administration: Test compounds are administered intravenously at various doses.

-

Measurement: The amplitude of the reflex response is measured before and after compound administration.

-

Data Analysis: The dose that produces a 50% inhibition of the reflex response (ED₅₀) is determined.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound and a typical workflow for the discovery and evaluation of novel α2-adrenergic agonists.

Caption: this compound's signaling pathway leading to muscle relaxation.

References

- 1. 5-Chloro-4-(hydroxy(oxido)amino)-2,1,3-benzothiadiazole | C6H2ClN3O2S | CID 305449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothia-diazol-4-amine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of the myotonolytic activity of this compound, eperisone and afloqualone in mouse and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Actions of this compound on alpha 1-and alpha 2-adrenoceptors in the peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Receptor Binding Affinity of Tizanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro receptor binding characteristics of tizanidine, a centrally acting α2-adrenergic agonist with myorelaxant properties. The following sections detail its binding affinity at various receptor subtypes, outline common experimental protocols for assessing receptor binding, and illustrate the associated signaling pathways.

Quantitative Analysis of this compound's Receptor Binding Affinity

This compound exhibits a distinct binding profile, with primary activity at α2-adrenergic receptors and a notable affinity for imidazoline receptors. The following tables summarize the available quantitative data from in vitro studies.

Table 1: Binding Affinity of this compound for α2-Adrenergic Receptor Subtypes

| Receptor Subtype | Mean Affinity (nmol/L) | Test System | Reference |

| α2A-Adrenergic | 55.7 | Not Specified | [1][2] |

| α2B-Adrenergic | 178.0 | Not Specified | [1][2] |

| α2C-Adrenergic | 120.0 | Not Specified | [1][2] |

Table 2: Comparative Binding Affinity of this compound

| Receptor | IC50 (nmol) | Test System | Reference |

| Central α2-Adrenoceptor | 6.9 | Not Specified | [3] |

Table 3: Relative Binding Affinity of this compound for Imidazoline vs. α2-Adrenergic Receptors

| Receptor Comparison | Relative Affinity | Test System | Reference |

| Imidazoline vs. α2-Adrenoceptor | ~20-fold higher for Imidazoline | Rat Kidney Membranes | [4][5] |

| I1 Imidazoline vs. α2-Adrenoceptor | Selective for high-affinity component of I1 | Human Platelet | [6] |

Experimental Protocols for Receptor Binding Assays

The determination of this compound's binding affinity is primarily achieved through radioligand binding assays. These assays are the gold standard for quantifying the interaction between a ligand and its receptor.[7]

General Protocol for Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound like this compound by measuring its ability to compete with a known radiolabeled ligand for a specific receptor.

1. Materials:

- Cell Membranes: Membranes prepared from cells stably expressing the target receptor subtype (e.g., human α2A, α2B, α2C-adrenergic or I1, I2-imidazoline receptors).

- Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-clonidine or [125I]p-iodoclonidine for α2-adrenergic and imidazoline receptors).

- Non-specific Ligand: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., phentolamine or unlabeled clonidine).

- Test Compound: this compound, serially diluted.

- Binding Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

- Filtration System: Cell harvester with glass fiber filters.

- Scintillation Counter and Fluid.

2. Procedure:

- Membrane Preparation: Homogenize cells or tissues in a lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable buffer.

- Assay Setup: In a 96-well plate, set up triplicate wells for:

- Total Binding: Cell membranes, radioligand, and binding buffer.

- Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of the non-specific ligand.

- Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.

- Incubation: Incubate the plates, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.

- Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate Specific Binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the log concentration of this compound to generate a sigmoidal dose-response curve.

- Determine the IC50 value , which is the concentration of this compound that inhibits 50% of the specific radioligand binding, using non-linear regression analysis.

- Calculate the Ki value (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways